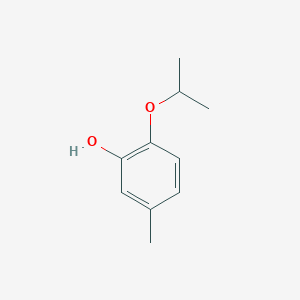

2-Isopropoxy-5-methylphenol

Description

Properties

IUPAC Name |

5-methyl-2-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYVQMOHQBJUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The alkylation of 5-methylphenol (m-methylphenol) with isopropyl alcohol over Hβ zeolite catalysts represents a cornerstone industrial method. Hβ zeolite’s Brønsted acid sites facilitate protonation of the hydroxyl group, generating a phenoxonium ion that undergoes electrophilic attack by the isopropyl carbocation. The zeolite’s microporous structure imposes shape selectivity, favoring ortho-substitution due to steric constraints within the catalyst channels.

Optimal Reaction Conditions

-

Temperature : 100–180°C (maximizing kinetics while minimizing side reactions like dehydration of isopropyl alcohol).

-

Molar Ratio : Isopropyl alcohol to 5-methylphenol = 1.5:1 to 5:1, ensuring excess alkylating agent drives equilibrium toward product formation.

-

Catalyst Loading : Hβ zeolite to substrate mass ratio of 0.02–0.08:1, balancing activity and cost.

Fixed-Bed Reactor Configurations

Continuous-flow fixed-bed reactors enhance process efficiency compared to batch systems. Key parameters include:

Table 1: Performance of Hβ Zeolite in Fixed-Bed Alkylation

| LHSV (h⁻¹) | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| 0.2 | 120 | 89.7 | 72.8 | 65.3 |

| 0.5 | 120 | 84.2 | 71.5 | 60.2 |

| 5.0 | 120 | 47.6 | 68.9 | 32.8 |

Williamson Ether Synthesis

Laboratory-Scale Methodology

Williamson ether synthesis involves deprotonation of 5-methylphenol to form a phenoxide ion, which reacts with isopropyl bromide via SN2 mechanism.

Reaction Parameters

Regioselectivity Challenges

The methyl group at position 5 exerts minimal steric or electronic influence, allowing isopropoxy installation at position 2. Competing para-substitution is suppressed by:

-

Steric Hindrance : Bulkier alkylating agents (e.g., isopropyl vs. ethyl) favor ortho-substitution.

-

Temperature Control : Reactions below 100°C minimize thermal rearrangement to para-isomers.

Mitsunobu Reaction for Ortho-Functionalization

Reaction Design

The Mitsunobu reaction enables direct coupling of 5-methylphenol with isopropyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol

Limitations

-

Cost : High reagent expenses limit scalability.

-

Byproduct Management : Triphenylphosphine oxide removal requires additional purification steps.

Comparative Analysis of Methods

Table 2: Method Comparison for 2-Isopropoxy-5-methylphenol Synthesis

| Method | Scale | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hβ Zeolite Alkylation | Industrial | 65–72 | 98.5 | Continuous production, low waste |

| Williamson Synthesis | Laboratory | 68–72 | 99.0 | Regioselectivity control |

| Mitsunobu Reaction | Laboratory | 75–82 | 99.2 | Mild conditions, high yield |

Purification and Characterization

Centrifugation and Solvent Extraction

Crude product mixtures are centrifuged at 10,000 rpm for 15 minutes to remove zeolite catalysts, followed by dichloromethane extraction to isolate organic phases.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated compounds.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated phenolic derivatives.

Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of 2-Isopropoxy-5-methylphenol against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of thymol exhibit significant antimicrobial effects and can inhibit biofilm formation, which is crucial in treating persistent bacterial infections .

Anticancer Potential:

Molecular docking studies have suggested that this compound may interact with proteins associated with breast cancer, indicating its potential as an anticancer agent. The compound's ability to bind to specific protein sites could be further explored for therapeutic applications in oncology .

Environmental Applications

Toxicological Studies:

The compound has been assessed for its toxicological effects on aquatic organisms. Quantitative structure–activity relationship (QSAR) models have been employed to predict the impact of phenolic compounds on species such as Tetrahymena pyriformis and tadpoles, providing insights into environmental safety and regulatory compliance .

Computational Studies

Theoretical Analysis:

Computational studies using Density Functional Theory (DFT) have been conducted to understand the molecular structure and electronic properties of this compound. These studies help elucidate the structure-activity relationship (SAR) and guide future research directions in material science and pharmacology .

Industrial Applications

Flavoring Agents:

The compound is also utilized as a flavoring agent in the food industry due to its aromatic properties. Its derivatives are explored for use in tobacco flavorants, enhancing the sensory experience of tobacco products .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against MRSA; inhibits biofilm formation |

| Anticancer Research | Potential interactions with breast cancer proteins; requires further investigation |

| Environmental Toxicology | QSAR models predict effects on aquatic life; important for regulatory assessments |

| Computational Chemistry | DFT studies provide insights into molecular properties and SAR |

| Flavoring Agent | Used in food and tobacco industries for its aromatic qualities |

Mechanism of Action

2-Isopropoxy-5-methylphenol is similar to other phenolic compounds such as carvacrol and eugenol. it is unique in its specific structural configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-isopropoxy-5-methylphenol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

In contrast, 2-isopropyl-5-methylphenol (alkyl substituent) exhibits even lower polarity due to the absence of an oxygen atom, reducing water solubility .

Acidity and Reactivity: Phenolic -OH groups (as in 2-isopropyl-5-methylphenol) are acidic (pKa ~10), whereas ethers like this compound lack acidic protons, making them less reactive in acid-base reactions . The isothiocyanate group in (2-Methoxy-5-phenyl)phenyl isothiocyanate introduces high electrophilicity, enabling nucleophilic additions—a property absent in the target compound .

Applications: Methoxy derivatives (e.g., 2-methoxy-5-methylphenol) are often used in polymer stabilization due to their antioxidant properties, while isopropoxy analogues may serve as fragrance intermediates owing to their balanced volatility . Alkylphenols (e.g., 2-isopropyl-5-methylphenol) find use in flavorings but face regulatory scrutiny due to toxicity concerns, unlike ethers, which are generally more stable and less reactive .

Biological Activity

2-Isopropoxy-5-methylphenol, also known as a derivative of thymol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular structure, which includes an isopropoxy group attached to a methyl-substituted phenolic ring. The synthesis typically involves the alkylation of 5-methylphenol with isopropyl alcohol under acidic or basic conditions, yielding the desired compound with high purity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Anti-cancer Potential

Molecular docking studies have suggested that this compound may interact with cancer-related proteins, potentially inhibiting their function. For instance, similar compounds have shown promise in targeting breast cancer proteins, indicating a pathway for further exploration in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors that play roles in inflammation and immune responses.

Case Studies and Research Findings

- Antimicrobial Activity Against MRSA : A comparative study on thymol derivatives found that certain analogs exhibited significant inhibition of MRSA biofilm formation and motility. While direct data on this compound is sparse, its structural analogs provide a basis for anticipating similar effects .

- Molecular Docking Studies : Computational studies have demonstrated that phenolic compounds can bind effectively to viral proteins such as those found in SARS-CoV-2. This suggests potential applications in antiviral drug development .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-cancer Potential |

|---|---|---|---|

| This compound | Potential (analogous) | Yes | Promising (via docking) |

| Thymol | Yes | Yes | Moderate |

| Chlorothymol | Yes | Moderate | Limited |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-5-methylphenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of 5-methylphenol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Purity validation requires a combination of HPLC (≥98% purity threshold) and GC-MS to detect residual solvents. Crystallization from ethanol/water mixtures improves purity, with melting point analysis (expected range: 85–88°C) serving as a preliminary check .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.7–7.1 ppm, coupling patterns for substitution) and isopropoxy methyl groups (δ 1.2–1.4 ppm) .

- FT-IR : Confirm ether (C-O-C stretch ~1100 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹) .

- X-ray crystallography : Use SHELX for structure refinement, with ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Protect from light (photolabile) at 2–8°C in amber glass .

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin corrosion risk (GHS Category 1B) . Avoid strong oxidizers (risk of exothermic reactions) and ensure fume hood use during synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-validate using:

- High-resolution MS to confirm molecular ion ([M+H]+ at m/z 179.1) .

- DSC/TGA to assess thermal stability and rule out polymorphic interference .

- DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with empirical data .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Controlled Variables : Use buffered solutions (pH 3–11) and temperatures (25–100°C). Monitor degradation via UV-Vis (λmax ~275 nm) and LC-MS for byproducts .

- Kinetic Analysis : Apply Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd/C) to predict hydrogenation pathways .

- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) for metabolic pathway predictions .

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .

- Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence (<5% difference) .

Data Contradiction & Reproducibility

Q. How should researchers interpret conflicting solubility data reported for this compound?

- Methodological Answer :

- Standardize Protocols : Use OECD 105 guidelines (shake-flask method) in solvents like ethanol, DMSO, and hexane .

- Control Variables : Report temperature (±0.1°C) and equilibration time (>24 hrs) to minimize variability .

Q. What methodologies ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.